6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C₁₇H₁₂ClNO₃ and a molecular weight of 313.74 g/mol . This compound is part of a broader class of quinoline derivatives, which have been extensively studied for their diverse biological and pharmacological activities .
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid are alkaline phosphatases, specifically tissue non-specific alkaline phosphatase (TNAP) and ecto-nucleotide pyrophosphatases/phosphodiesterases1 (NPP1) . These enzymes play crucial roles in various biological processes, including the regulation of purinergic signaling pathways .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki–Miyaura (SM) cross-coupling reactions . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in changes in the enzymatic and cellular expression properties of the targets .
Biochemical Pathways
The compound affects the purinergic signaling pathway, which is responsible for the maintenance of nucleotide and nucleoside levels . The compound’s interaction with its targets can lead to changes in these levels, affecting various downstream effects related to cellular communication and signaling.
Pharmacokinetics
The compound’s molecular weight is 31374 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound has been found to be a potent and selective inhibitor of its targets, exhibiting lower micromolar potency . It has been shown to induce either G2 or S-phase cell cycle arrest within the respective cancer cell line, chromatin condensation, and nuclear fragmentation . It also shows maximum interaction with DNA .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling conditions, which involve the compound’s mode of action, are exceptionally mild and functional group tolerant . This suggests that the compound may be relatively stable and environmentally benign under these conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of 3-methoxybenzaldehyde with 2-chloroquinoline-4-carboxylic acid under basic conditions, followed by cyclization and chlorination steps . The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Similar in structure but with a different position of the methoxy group.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with different functional groups.
Uniqueness
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and potential biological activities compared to other quinoline derivatives .
Properties
IUPAC Name |
6-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-22-12-4-2-3-10(7-12)16-9-14(17(20)21)13-8-11(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZKTERZQBPAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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